ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a quinoline and thiophene ring system, making it a subject of interest in various fields of scientific research, including medicinal chemistry and material science .
Preparation Methods
The synthesis of ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common method includes the reaction of substituted cinnamic nitrile with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a catalyst such as KF-montmorillonite in ethanol . Another method involves the reaction of ethyl arylidene cyanoacetate with 5,5-dimethyl-1,3-cyclohexanedione in ethylene glycol at elevated temperatures . Industrial production methods typically optimize these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the amino group, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar compounds to ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE include:
- 2-amino-3-cyano-4-aryl-7,7-dimethyl-5-oxo-4H-5,6,7,8-tetrahydrobenzo[b]pyran
- 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids These compounds share similar structural features but differ in their specific substituents and ring systems, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C29H32N4O3S |
---|---|
Molecular Weight |
516.7g/mol |
IUPAC Name |
ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-pyridin-3-yl-6,8-dihydro-4H-quinolin-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C29H32N4O3S/c1-4-36-28(35)24-18-10-6-5-7-11-22(18)37-27(24)33-20-13-29(2,3)14-21(34)25(20)23(19(15-30)26(33)31)17-9-8-12-32-16-17/h8-9,12,16,23H,4-7,10-11,13-14,31H2,1-3H3 |
InChI Key |
AMSLLWHBVZGQAZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CN=CC=C5)C(=O)CC(C4)(C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CN=CC=C5)C(=O)CC(C4)(C)C |
Origin of Product |
United States |
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